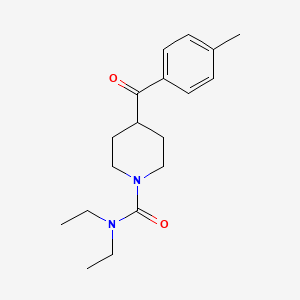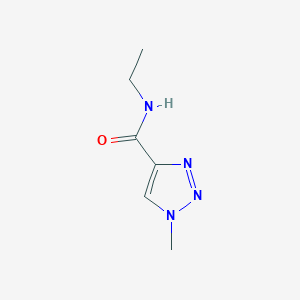![molecular formula C9H12N2O3S B6638722 Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate, also known as MTAA, is a synthetic compound that has been widely used in scientific research. It is a member of the thiazole family and is structurally similar to the amino acid cysteine. MTAA is a potent inhibitor of the enzyme glutathione S-transferase, which plays a crucial role in the detoxification of xenobiotics and endogenous compounds.
Wirkmechanismus
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate works by binding to the active site of glutathione S-transferase, thereby inhibiting its activity. Glutathione S-transferase plays a critical role in the detoxification of xenobiotics and endogenous compounds by catalyzing the conjugation of glutathione to electrophilic compounds. By inhibiting this enzyme, Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate can prevent the detoxification of harmful compounds, leading to increased toxicity and potential therapeutic benefits.
Biochemical and Physiological Effects:
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress and apoptosis in cancer cells. Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate is its potent inhibitory activity against glutathione S-transferase, making it a useful tool for studying the role of this enzyme in drug metabolism and toxicology. However, the use of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the use of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate in scientific research. One potential application is in the development of new cancer therapeutics that target glutathione S-transferase. Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate could also be used to investigate the role of this enzyme in the detoxification of environmental toxins and carcinogens. Additionally, the development of new methods for synthesizing and working with Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate could expand its potential applications in scientific research.
Synthesemethoden
The synthesis of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate involves a multi-step process that begins with the reaction of thiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl 2-amino-3-chloropropanoate to yield the desired product, Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate has been used in a wide range of scientific research applications, including the study of drug metabolism, toxicology, and cancer biology. One of the most significant applications of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate is in the development of new drugs that target glutathione S-transferase. Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate has also been used to investigate the role of this enzyme in the detoxification of environmental toxins and carcinogens.
Eigenschaften
IUPAC Name |
methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-14-9(13)2-3-10-8(12)4-7-5-15-6-11-7/h5-6H,2-4H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWDUCDVWJRBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)CC1=CSC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)





![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)



![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
